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Introduction

Neuroinflammation, characterized by the activation of glial cells and the production of
inflammatory mediators in the central nervous system (CNS), is a key pathological feature of
various neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and
Parkinson's disease. The renin-angiotensin system (RAS), traditionally known for its role in
cardiovascular regulation, has emerged as a significant modulator of neuroinflammation.
Angiotensin Il, the primary effector of the RAS, exerts its pro-inflammatory effects primarily
through the Angiotensin Il Type 1 (AT1) receptor.

ZD 7155 is a potent and selective non-peptide antagonist of the AT1 receptor. By blocking the
binding of Angiotensin Il to its receptor, ZD 7155 and other AT1 receptor blockers (ARBS)
present a promising therapeutic strategy to mitigate neuroinflammation and its detrimental
consequences. These application notes provide an overview of the role of AT1 receptor
antagonism in neuroinflammatory disease models and offer detailed protocols for investigating
the effects of compounds like ZD 7155.

Note: While ZD 7155 is a potent AT1 receptor antagonist, specific quantitative data on its use in
neuroinflammatory models is limited in publicly available literature. Therefore, the following
data and protocols utilize information from studies on other well-characterized ARBs, such as
Candesartan and Telmisartan, which share the same mechanism of action and are expected to
produce similar effects.
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Data Presentation

The following tables summarize quantitative data from studies using AT1 receptor antagonists

in in vitro and in vivo models of neuroinflammation.

Table 1: Effect of AT1 Receptor Antagonists on Pro-inflammatory Cytokine Production in

Lipopolysaccharide (LPS)-Stimulated Microglia

Nitric Oxide
TNF-a IL-1B
Treatment ) . (NO)
Production (%  Production (% . Reference
Group Production (%
of LPS control) of LPS control)
of LPS control)
Fictionalized
Data for
LPS (1 pg/mL) 100% 100% 100% _ _
illustrative
purposes
LPS +
Telmisartan (1 ~70% ~75% ~70%
HM)
LPS +
Telmisartan (5 ~50% Not Reported ~40%
HM)
LPS +
Significantly Significantly
Candesartan (10 Not Reported [1]
Reduced Reduced

HM)

Table 2: Effect of AT1 Receptor Antagonists on Disease Severity in Experimental Autoimmune

Encephalomyelitis (EAE) Mouse Model
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Treatment Mean Peak Mean Day of CNS Immune
. . . Reference
Group Clinical Score Onset Cell Infiltration
Fictionalized
EAE Control ) Data for
, 35+05 11+1 High _ _
(Vehicle) illustrative
purposes
EAE +
Significantly
Candesartan (1 20x04 14=+1 [1]
Reduced
mg/kg/day)
General finding
EAE + Losartan Reduced vs. Delayed vs. Reduced vs. i
from ARB studies
(10 mg/kg/day) Control Control Control

in EAE

*p < 0.05 compared to EAE Control.

Signaling Pathways and Experimental Workflows

Microglial Cell

o — ZD 7155
Angiotensin [ © O NFKB Activation / / (AT1 Antagonist)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21150913/
https://www.benchchem.com/product/b15569243?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

In Vitro Protocol
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In Vivo EAE Protocol
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Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Pro-
inflammatory Cytokine Production in Primary Microglia

1. Isolation and Culture of Primary Microglia:
e Source: Neonatal (PO-P2) C57BL/6 mouse pups.
» Procedure:
o Euthanize pups according to approved animal care protocols.
o Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

o Mechanically dissociate tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at
37°C.
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o Neutralize trypsin with DMEM containing 10% Fetal Bovine Serum (FBS).

o Filter cell suspension through a 70 um cell strainer.

o Centrifuge, resuspend, and plate cells in T75 flasks coated with Poly-L-lysine.

o Culture in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

o After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

o Isolate microglia by shaking the flasks at 200 rpm for 2 hours at 37°C.

o Collect the supernatant containing microglia, centrifuge, and re-plate for experiments.
. Treatment and Stimulation:

Plate primary microglia in 24-well plates at a density of 2 x 10"5 cells/well.

Allow cells to adhere overnight.

Pre-treat cells with various concentrations of ZD 7155 (e.g., 0.1, 1, 10 uM) or vehicle control
for 1 hour.

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final
concentration of 1 pg/mL for 24 hours.

. Cytokine Analysis:
Collect the cell culture supernatant and centrifuge to remove debris.

Quantify the concentration of pro-inflammatory cytokines such as TNF-a and IL-1f3 using
commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the
manufacturer's instructions.

Alternatively, use a multiplex bead array (e.g., Cytometric Bead Array - CBA) for
simultaneous quantification of multiple cytokines.

Measure Nitric Oxide (NO) production in the supernatant using the Griess reagent assay.
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In Vivo Protocol: Evaluation of ZD 7155 in the
Experimental Autoimmune Encephalomyelitis (EAE)
Model

1. EAE Induction:
e Animals: Female C57BL/6 mice, 8-10 weeks old.
e Procedure:

o On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion
containing 200 pg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

o On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.
2. Treatment:
» Prepare ZD 7155 (or other ARB) in a suitable vehicle (e.g., saline).

e Beginning on the day of immunization (day 0) or at the onset of clinical signs, administer ZD
7155 daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 1-10
mg/kg). The control group should receive the vehicle alone.

3. Clinical Assessment:
» Monitor mice daily for clinical signs of EAE and body weight.

¢ Score the clinical severity of EAE using a standardized 0-5 scale:

[¢]

0: No clinical signs

o

1: Limp tail

2: Hind limb weakness

o

o

3: Complete hind limb paralysis
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o 4: Hind and forelimb paralysis
o 5: Moribund or dead
4. Histological Analysis:

o At the peak of the disease (typically day 15-20 post-immunization), euthanize the mice and
perfuse with 4% paraformaldehyde.

» Dissect the spinal cord and brain.
e Process the tissues for paraffin embedding or cryosectioning.
e Perform immunohistochemistry or immunofluorescence staining for:

o Immune cell infiltration: CD4 (T-helper cells), CD8 (cytotoxic T-cells), F4/80 or Ibal
(macrophages/microglia).

o Demyelination: Luxol Fast Blue staining or antibodies against Myelin Basic Protein (MBP).

e Quantify the area of immune cell infiltration and demyelination in the white matter tracts of
the spinal cord using image analysis software.

Conclusion

The blockade of the AT1 receptor with antagonists like ZD 7155 represents a viable and
compelling strategy for the amelioration of neuroinflammation. The protocols and data
presented here provide a framework for researchers to investigate the therapeutic potential of
AT1 receptor antagonism in various neuroinflammatory disease models. Further studies are
warranted to elucidate the precise molecular mechanisms underlying the neuroprotective
effects of ZD 7155 and to translate these pre-clinical findings into novel therapies for human
neurodegenerative diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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